4-Bromo-6,7-dimethoxy-1-indanone

Bromodomain inhibition Epigenetics BRDT

4-Bromo-6,7-dimethoxy-1-indanone provides two orthogonal diversification handles: the C-4 bromine enables Pd-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings (C-Br BDE ~66 kcal/mol ensures mild oxidative addition), while the C-2 methylene supports Knoevenagel condensations for modular library assembly. The 6,7-dimethoxy pattern electronically activates the scaffold for superior coupling yields versus non-methoxylated analogs. Bromine's steric bulk (vdW ~1.85 Å) and polarization (σₚ ~0.23) directly modulate target engagement—validated by a measured Kd of 830 nM against BRDT bromodomain 1. Chloro or fluoro substitution alters LogP (~2.5 vs. ~2.1 and ~1.7) and membrane permeability, precluding simple molar replacement. Select this compound for reproducible SAR in kinase-bromodomain dual inhibitor programs.

Molecular Formula C11H11BrO3
Molecular Weight 271.11 g/mol
CAS No. 18028-29-0
Cat. No. B102218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6,7-dimethoxy-1-indanone
CAS18028-29-0
Molecular FormulaC11H11BrO3
Molecular Weight271.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2CCC(=O)C2=C1OC)Br
InChIInChI=1S/C11H11BrO3/c1-14-9-5-7(12)6-3-4-8(13)10(6)11(9)15-2/h5H,3-4H2,1-2H3
InChIKeyACPYISCUOAQRMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6,7-dimethoxy-1-indanone (CAS 18028-29-0): Procurement-Grade Brominated Indanone Scaffold for Kinase and Cholinesterase Research


4-Bromo-6,7-dimethoxy-1-indanone (CAS 18028-29-0, C₁₁H₁₁BrO₃, molecular weight 271.11 g/mol) is a 2,3-dihydro-1H-inden-1-one derivative characterized by electron-donating methoxy groups at positions 6 and 7, and an electron-withdrawing bromine atom at position 4 on the fused benzene ring [1]. This substitution pattern generates a uniquely polarized aromatic system with a calculated density of 1.512 ± 0.06 g/cm³, enabling regioselective metalation at the C-5 position for further functionalization . The compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules targeting cholinesterase enzymes and protein kinases, as documented in medicinal chemistry literature and patent disclosures [2].

4-Bromo-6,7-dimethoxy-1-indanone: Why Unsubstituted or Alternative Halogenated Analogs Cannot Serve as Direct Replacements


Substituting 4-bromo-6,7-dimethoxy-1-indanone with structurally similar in-class compounds introduces significant and quantifiable functional consequences that preclude generic interchangeability. The presence of bromine at position 4 creates a unique combination of steric bulk (van der Waals radius: Br ~1.85 Å vs. Cl ~1.75 Å), electronic polarization (σₚ ~0.23 vs. Cl ~0.19), and a carbon-halogen bond energy (~66 kcal/mol for C-Br vs. ~78 kcal/mol for C-Cl) that directly impacts both synthetic utility and biological target engagement [1]. Removal of the bromine entirely (i.e., 6,7-dimethoxy-1-indanone) eliminates a critical synthetic handle for metal-halogen exchange and Suzuki-Miyaura cross-coupling reactions, drastically reducing the scaffold's derivatization potential . Substitution with alternative halogens (e.g., 4-chloro or 4-fluoro analogs) alters both the reactivity profile—where C-Cl bonds exhibit greater oxidative stability—and the lipophilicity (LogP ~2.5 for bromo derivative, vs. ~2.1 for chloro, ~1.7 for fluoro), affecting membrane permeability and protein binding characteristics [1]. Additionally, the 6,7-dimethoxy substitution pattern differs fundamentally from the 5,6-dimethoxy regioisomer in its electronic distribution across the indanone core, which has been shown to influence interactions with P-glycoprotein binding sites [2]. These physicochemical and electronic divergences preclude simple molar substitution without rigorous experimental re-validation.

4-Bromo-6,7-dimethoxy-1-indanone (18028-29-0): Quantified Differential Evidence Against Key Comparators


Bromodomain Binding Affinity: 4-Bromo-6,7-dimethoxy-1-indanone vs. Structural Scaffold Benchmark

4-Bromo-6,7-dimethoxy-1-indanone demonstrates measurable binding affinity to the human BRDT bromodomain 1 (residues N21 to E137), with a dissociation constant (Kd) of 830 nM as determined by BROMOscan assay [1]. This quantitative binding datum provides a benchmark for evaluating this specific brominated scaffold in the context of bromodomain-targeting drug discovery programs.

Bromodomain inhibition Epigenetics BRDT Binding affinity

Synthetic Access via Friedel-Crafts Cyclization: Non-Conventional Methodology Comparison

A library of differently substituted 1-indanones, including halogenated derivatives, has been prepared via one-pot intramolecular Friedel-Crafts acylation using three non-conventional techniques: microwave irradiation, high-intensity ultrasound, and a Q-tube reactor system [1]. This method demonstrates that brominated indanone scaffolds can be accessed through green chemistry approaches, offering alternatives to traditional thermal methods that may degrade sensitive brominated intermediates.

1-Indanone synthesis Microwave-assisted synthesis Ultrasound chemistry Q-tube reactor

Synthetic Handle Reactivity: C-Br vs. C-Cl Bond Energy and Metalation Potential

The carbon-bromine bond in 4-bromo-6,7-dimethoxy-1-indanone (bond dissociation energy ~66 kcal/mol) is significantly weaker than the carbon-chlorine bond in 4-chloro-6,7-dimethoxy-1-indanone (~78 kcal/mol), rendering the bromo derivative substantially more reactive in metal-halogen exchange and oxidative addition steps of palladium-catalyzed cross-couplings [1]. This difference translates to milder reaction conditions (lower temperatures, shorter reaction times) and broader functional group tolerance when employing the brominated scaffold for C-C bond formation.

Metal-halogen exchange Suzuki-Miyaura coupling Regioselective metalation Cross-coupling

Lipophilicity Modulation: Bromo vs. Chloro vs. Unsubstituted Indanone Scaffolds

The introduction of bromine at position 4 increases the lipophilicity of the 6,7-dimethoxy-1-indanone scaffold relative to both the unsubstituted parent and alternative halogenated derivatives. The calculated LogP for 4-bromo-6,7-dimethoxy-1-indanone is approximately 2.5, compared to ~1.9 for the unsubstituted 6,7-dimethoxy-1-indanone and ~2.1 for the 4-chloro analog [1]. This 0.4-0.6 LogP unit increase can meaningfully influence compound partitioning into biological membranes and alter plasma protein binding in downstream applications.

LogP Lipophilicity Membrane permeability ADME

Commercial Purity Benchmark: ≥98% HPLC Purity as Standard Specification

4-Bromo-6,7-dimethoxy-1-indanone is routinely supplied at ≥98% purity as determined by HPLC, with multiple commercial sources (including Aladdin, Fluorochem, and Leyan) consistently offering this minimum purity threshold . This established purity benchmark ensures reproducibility in synthetic applications and minimizes the impact of unknown impurities on downstream biological assays.

Chemical purity Quality control HPLC Procurement specification

4-Bromo-6,7-dimethoxy-1-indanone: Evidence-Anchored Application Scenarios for Scientific Procurement


Scaffold for Bromodomain-Targeting Probe Development

Researchers developing chemical probes or lead compounds targeting bromodomain-containing proteins, including BRDT and related BET family members, may prioritize 4-bromo-6,7-dimethoxy-1-indanone as a starting scaffold. The compound's measured Kd of 830 nM against the BRDT bromodomain 1 establishes a baseline binding affinity that can be optimized through further derivatization at the C-2 methylene position or via Suzuki-Miyaura coupling at the C-4 bromine position [1]. The presence of both electron-donating methoxy groups and the bromine substituent creates a polarized scaffold amenable to structure-based drug design efforts focused on acetyl-lysine binding pocket engagement.

Substrate for Palladium-Catalyzed Cross-Coupling Library Synthesis

4-Bromo-6,7-dimethoxy-1-indanone serves as an optimal substrate for building diverse compound libraries via palladium-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions. The C-Br bond's relatively low dissociation energy (~66 kcal/mol) enables efficient oxidative addition to Pd(0) catalysts under mild conditions, while the 6,7-dimethoxy substitution pattern provides electronic activation that can enhance coupling yields compared to non-methoxylated or differently substituted indanone analogs [2]. This makes the compound particularly valuable for medicinal chemistry groups requiring rapid diversification of the indanone scaffold for structure-activity relationship (SAR) studies.

Reference Compound for Cholinesterase Inhibitor SAR Investigations

Given the documented role of 1-indanone derivatives as cholinesterase inhibitors relevant to Alzheimer's disease research, 4-bromo-6,7-dimethoxy-1-indanone represents a valuable reference compound for systematic SAR exploration of halogen effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition [3]. The compound's specific substitution pattern (4-Br, 6,7-diOMe) provides a defined data point for assessing how bromine substitution at the 4-position modulates inhibitory potency relative to unsubstituted, chloro-substituted, or 5,6-dimethoxy regioisomeric analogs. This enables rational design of next-generation inhibitors with optimized target engagement and selectivity profiles.

Intermediate in the Synthesis of Dual Kinase-Bromodomain Inhibitors

Patent literature discloses the use of indanone-derived scaffolds in the development of dual kinase-bromodomain inhibitors for oncology applications [4]. The 4-bromo-6,7-dimethoxy-1-indanone scaffold offers two distinct functionalization handles—the reactive C-4 bromine for palladium-catalyzed aryl-aryl bond formation and the C-2 methylene for Knoevenagel condensation or aldol chemistry—enabling modular construction of more complex polycyclic architectures. This dual-handle synthetic versatility positions the compound as a strategic intermediate for programs targeting cancer therapeutics requiring simultaneous modulation of kinase signaling and epigenetic reader domains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6,7-dimethoxy-1-indanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.